molecular formula C22H21N5O2S B2879607 N-(4-isopropylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1115961-00-6

N-(4-isopropylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B2879607
CAS RN: 1115961-00-6
M. Wt: 419.5
InChI Key: PMNWOEBKGURAFY-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Activities

Research has demonstrated the synthesis and biological evaluation of antipyrine-based heterocycles, including triazoles and triazolopyrazines, which have shown significant anticancer and antimicrobial properties. These compounds are synthesized through a facile and convenient method, indicating their potential for further development into therapeutic agents due to their biological activities (S. Riyadh, N. A. Kheder, Ahlam M. Asiry, 2013).

Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety have been assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. These compounds demonstrate the versatility of triazolopyrazines in pest control applications, offering a new approach to managing agricultural pests and contributing to the development of more effective and environmentally friendly insecticides (A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017).

Anticonvulsant Activity

The synthesis of alkanamide derivatives, including triazole rings, has been investigated for their anticonvulsant activity. This research highlights the potential of triazolopyrazines in the development of new treatments for epilepsy, demonstrating the importance of structural modifications in enhancing biological activity and therapeutic efficacy (Ayse H. Tarikogullari, Sultan Kilic Fatma, K. Erol, Varol Pabuccuoglu, 2010).

Antioxidant Studies

The synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has been conducted, with compounds exhibiting moderate to significant radical scavenging activity. This research underscores the potential application of such compounds in antioxidant studies, contributing to the understanding of their role in combating oxidative stress-related diseases (Matloob Ahmad, H. Siddiqui, J. Gardiner, M. Parvez, Sana Aslam, 2012).

Antimicrobial Activity

New analogs of triazolopyrazines have been synthesized and evaluated for their antimicrobial activity. These studies highlight the importance of heterocyclic compounds in the development of new antimicrobial agents, offering potential solutions to the growing problem of antibiotic resistance (Nada M. Abunada, H. Hassaneen, N. Kandile, Omar A. Miqdad, 2008).

properties

IUPAC Name

2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-15(2)16-8-10-17(11-9-16)24-19(28)14-27-22(29)26-13-12-23-21(20(26)25-27)30-18-6-4-3-5-7-18/h3-13,15H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNWOEBKGURAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide

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